molecular formula C11H13NO4 B4167201 methyl N-benzoylserinate

methyl N-benzoylserinate

Cat. No. B4167201
M. Wt: 223.22 g/mol
InChI Key: OEWSGVFWOOIBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-benzoylserinate is a chemical compound with the molecular formula C11H13NO4 . Its average mass is 223.225 Da and its monoisotopic mass is 223.084457 Da .


Physical And Chemical Properties Analysis

Methyl N-benzoylserinate has a density of 1.2±0.1 g/cm3, a boiling point of 474.3±35.0 °C at 760 mmHg, and a flash point of 240.7±25.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 76 Å2 .

Scientific Research Applications

1. Formulation and Evaluation in Pharmaceuticals

Methyl N-Benzoylserinate, closely related to Benzoyl Peroxide, has been studied for its application in pharmaceutical formulations. A study by Bedadurge et al. (2021) focused on the formulation and evaluation of Benzoyl Peroxide Injection, primarily used for antiacne activity. This research highlights the potential of similar compounds like Methyl N-Benzoylserinate in pharmaceutical applications, especially in topical treatments.

2. Role in Stereoselective Absorption and Transport Mechanisms

Research has also explored the stereoselective absorption and transport mechanisms of compounds similar to Methyl N-Benzoylserinate. A study conducted by Menter et al. (2012) investigated the intestinal transport of aminopterin enantiomers in dogs and humans, highlighting the significance of stereoselective transport in drug efficacy and safety. This research provides insights into how Methyl N-Benzoylserinate might behave in biological systems.

3. Exploration in Drug Synthesis and Derivatization

The synthesis and derivatization of drugs is another area where compounds like Methyl N-Benzoylserinate are investigated. For example, Casimir et al. (2002) described a new reagent for N-phthaloylation of amino acids and derivatives, a process potentially relevant to Methyl N-Benzoylserinate synthesis and its applications in drug development.

4. Investigation in Antimicrobial and Antineoplastic Activities

The potential antimicrobial and antineoplastic activities of benzoyl compounds, similar to Methyl N-Benzoylserinate, have been a subject of research. Asegbeloyin et al. (2014) synthesized and characterized new benzohydrazide derivatives, assessing their cytotoxic activity against cancer cells and antimicrobial properties. This suggests a possible avenue for Methyl N-Benzoylserinate in similar applications.

properties

IUPAC Name

methyl 2-benzamido-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)9(7-13)12-10(14)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWSGVFWOOIBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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